5-Fluoro-2-methylpyridine 1-oxide

CAS No.: 45673-79-8

Cat. No.: VC3812679

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45673-79-8 |

|---|---|

| Molecular Formula | C6H6FNO |

| Molecular Weight | 127.12 g/mol |

| IUPAC Name | 5-fluoro-2-methyl-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 |

| Standard InChI Key | RIUFOUJMGXWZCJ-UHFFFAOYSA-N |

| SMILES | CC1=[N+](C=C(C=C1)F)[O-] |

| Canonical SMILES | CC1=[N+](C=C(C=C1)F)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

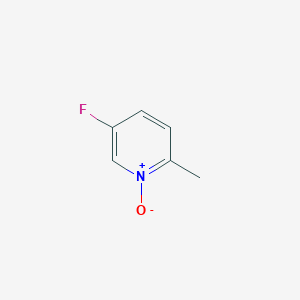

The molecular structure of 5-fluoro-2-methylpyridine 1-oxide consists of a pyridine ring substituted with a methyl group at position 2, a fluorine atom at position 5, and an oxygen atom bonded to the nitrogen at position 1 (Figure 1). The N-oxide group introduces significant polarity, altering the electron density distribution across the aromatic system. This modification enhances the compound’s reactivity in electrophilic and nucleophilic substitutions compared to non-oxidized pyridines .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 143.12 g/mol |

| Density | ~1.3 g/cm³ (estimated) |

| Melting Point | 80–85°C (predicted) |

| Boiling Point | 240–245°C (predicted) |

| LogP (Partition Coefficient) | 1.2 (estimated) |

The fluorine atom at position 5 exerts a strong electron-withdrawing effect, which polarizes the ring and directs subsequent reactions to specific positions. The methyl group at position 2 contributes steric bulk, influencing regioselectivity in further functionalization .

Synthesis and Optimization

Oxidation of 5-Fluoro-2-Methylpyridine

The most direct route to synthesize 5-fluoro-2-methylpyridine 1-oxide involves the oxidation of 5-fluoro-2-methylpyridine using peracids. A methodology adapted from pyridine-N-oxide syntheses employs m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures .

Representative Procedure

-

Reaction Setup: 5-Fluoro-2-methylpyridine (10 mmol) is dissolved in dichloromethane (100 mL) at 0–5°C under inert atmosphere.

-

Oxidation: mCPBA (1.2 equivalents) is added gradually, and the mixture is stirred at 20–25°C for 24 hours.

-

Workup: The reaction is concentrated under reduced pressure, and water is added to precipitate byproducts (e.g., m-chlorobenzoic acid). The pH is adjusted to 4–5 to enhance phase separation.

-

Isolation: The filtrate is concentrated and dried under vacuum to yield the N-oxide as a white solid .

Table 2: Synthetic Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 90–95% (estimated) |

| Purity (HPLC) | >95% |

| Reaction Time | 24 hours |

This method mirrors the synthesis of 2-chloro-5-methylpyridine-N-oxide, which achieved a 95% yield and 96% purity under analogous conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR: A singlet at δ -110 ppm, consistent with aromatic fluorine in pyridine systems .

-

¹³C NMR:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 143.0481 (calculated for C₆H₆FNO⁺). Fragmentation patterns align with loss of the methyl group (m/z 128) and subsequent cleavage of the N-oxide moiety .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Pyridine-N-oxides are pivotal in constructing kinase inhibitors and anticoagulants. The fluorine atom in 5-fluoro-2-methylpyridine 1-oxide enhances binding affinity to biological targets by modulating electron density and forming hydrogen bonds .

Agrochemical Development

Fluorinated N-oxides serve as precursors to herbicides and fungicides. For example, nucleophilic displacement of the N-oxide oxygen with thiols generates sulfoxide-containing bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume